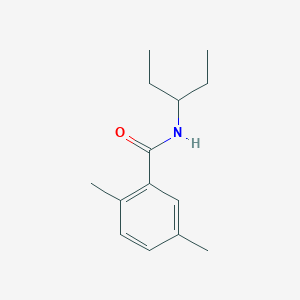

N-(1-ethylpropyl)-2,5-dimethylbenzamide

Description

N-(1-Ethylpropyl)-2,5-dimethylbenzamide (CAS 1360210-63-4) is a benzamide derivative with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol . The compound features a 2,5-dimethyl-substituted benzoyl group attached to an N-(1-ethylpropyl) moiety. The compound is commercially available through suppliers such as Zhuhai Aoboke Biotechnology Co., Ltd. .

Properties

IUPAC Name |

2,5-dimethyl-N-pentan-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-5-12(6-2)15-14(16)13-9-10(3)7-8-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUHXYQISJNNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=C(C=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs in the Benzamide Family

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₃H₁₉NO₂ (MW: 221.30 g/mol)

- Key Features :

- Comparison :

- The hydroxyl group enhances polarity and solubility in polar solvents compared to N-(1-ethylpropyl)-2,5-dimethylbenzamide.

- Functional reactivity diverges due to the directing group, making it more suitable for catalytic applications.

Pendimethalin (N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine)

- Molecular Formula : C₁₃H₁₉N₃O₄ (MW: 281.31 g/mol)

- Key Features :

- Comparison :

- Structural similarity lies in the N-(1-ethylpropyl) group but differs in aromatic substituents (nitro vs. methyl groups).

- The nitro groups in pendimethalin confer herbicidal activity, whereas the dimethylbenzamide structure may lack this bioactivity.

Phosphonate and Phosphonothiolate Derivatives

1-Ethylpropyl Methylphosphonate

- Molecular Formula : C₆H₁₅O₃P (MW: 166.15 g/mol)

- Key Features: A phosphonate ester with the 1-ethylpropyl group.

- Comparison :

- The phosphonate group (P=O) contrasts sharply with the benzamide’s carbonyl group (C=O), leading to distinct chemical reactivity (e.g., resistance to hydrolysis).

- Lower molecular weight and higher regulatory restrictions differentiate its applications.

Sodium O-(1-Ethylpropyl) Ethylphosphonothioate

- Molecular Formula : C₇H₁₆NaO₂PS (MW: 248.23 g/mol)

- Key Features: Contains a sulfur atom in the phosphonothioate group and a sodium counterion. Used in specialized synthetic or industrial processes due to its thiophosphate moiety .

- Comparison :

- The sodium salt form enhances water solubility, unlike the lipophilic benzamide.

- Regulatory status (Schedule 2B04) suggests stricter handling requirements compared to this compound.

Data Table: Comparative Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-ethylpropyl)-2,5-dimethylbenzamide, and how can purity be ensured during synthesis?

- Methodological Answer: Synthesis typically involves coupling 2,5-dimethylbenzoic acid with 1-ethylpropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Purification can be achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity should be confirmed via HPLC (>98%) and corroborated by -NMR to verify the absence of unreacted starting materials or side products .

Q. How can structural characterization of N-(1-ethylpropyl)-2,5-dimethylbenzamide be performed to confirm its molecular configuration?

- Methodological Answer: Use a combination of spectroscopic techniques:

- - and -NMR to confirm substituent positions and amine linkage.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for analogous benzamide derivatives .

Q. What solvent systems are suitable for solubility testing of N-(1-ethylpropyl)-2,5-dimethylbenzamide, and how can discrepancies in literature data be addressed?

- Methodological Answer: Conduct solubility studies in polar (e.g., DMSO, methanol) and non-polar (e.g., hexane, chloroform) solvents under controlled temperature (25°C ± 1°C) using UV-Vis spectroscopy or gravimetric analysis. To resolve contradictions, replicate experiments under standardized conditions and compare with structurally similar compounds (e.g., N-(2,6-dimethylphenyl)-3-methylbenzamide) .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of N-(1-ethylpropyl)-2,5-dimethylbenzamide with biological targets such as cyclin-dependent kinases (CDKs)?

- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using CDK2/cyclin E crystal structures (PDB: 1HCL). Validate binding poses via molecular dynamics simulations (GROMACS) and compare with known inhibitors (e.g., roscovitine). Experimental validation can include kinase inhibition assays (IC determination) and competitive binding studies .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for N-(1-ethylpropyl)-2,5-dimethylbenzamide derivatives?

- Methodological Answer:

- Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).

- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement.

- Investigate metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .

Q. How can the environmental stability of N-(1-ethylpropyl)-2,5-dimethylbenzamide be assessed under varying pH and UV exposure conditions?

- Methodological Answer: Design accelerated degradation studies:

- pH stability: Incubate compound in buffers (pH 3–10) at 37°C, monitoring decomposition via LC-MS.

- Photostability: Expose to UV light (λ = 254 nm) in a photoreactor and analyze degradation products. Compare with pendimethalin analogs, which show nitro-group-dependent photolysis .

Q. What approaches are effective in optimizing the selectivity of N-(1-ethylpropyl)-2,5-dimethylbenzamide derivatives for specific enzyme isoforms (e.g., HDAC6 vs. HDAC1)?

- Methodological Answer:

- Structure-activity relationship (SAR) studies: Modify substituents on the benzamide core and assess isoform selectivity via enzymatic assays.

- Cryo-EM or X-ray crystallography of inhibitor-enzyme complexes to identify key binding residues.

- Leverage isoform-specific fluorogenic substrates (e.g., Tubulin vs. histone deacetylase assays) .

Notes on Data Interpretation

- Contradictions in bioactivity or solubility may arise from differences in experimental protocols (e.g., solvent purity, temperature gradients). Always cross-reference with structurally validated analogs (e.g., N-(2,5-dimethylphenyl)benzamide derivatives) .

- Computational predictions should be validated with wet-lab data, as steric effects and solvation dynamics may not be fully captured in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.